molecular formula C13H20N2O2 B112138 [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 180147-34-6

[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B112138
M. Wt: 236.31 g/mol
InChI Key: NRAJUZPLCXKIRP-UHFFFAOYSA-N
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Description

“[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a unique chemical compound with the empirical formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is NC1=C(CCNC(OC(C)(C)C)=O)C=CC=C1 . This provides a linear representation of the compound’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” are not available, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It’s possible that this compound could participate in such reactions.


Physical And Chemical Properties Analysis

“[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a solid compound . Its molecular weight is 236.31 . It has a melting point of 90 - 91 °C .

Scientific Research Applications

Toxicity and Carcinogenicity Studies

The ethyl ester of carbamic acid, commonly known as ethyl carbamate or urethane, is a chemical found at low levels in many fermented foods and beverages. Its presence has raised health concerns due to its genotoxic and carcinogenic nature in various species like mice, rats, hamsters, and monkeys. The World Health Organization’s International Agency for Research on Cancer classified it as "probably carcinogenic to humans" in 2007. Extensive studies have been conducted on its formation mechanisms, concentration levels in different foods and beverages, and methods for its determination and reduction in food products (Weber & Sharypov, 2009).

Biodegradation and Environmental Fate

Ethyl tert-butyl ether (ETBE) is another compound related to the ethyl ester of carbamic acid. Research on ETBE focuses on its biodegradation and environmental fate, particularly in soil and groundwater. Studies have identified microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism. The understanding of ETBE's biodegradation pathways, the microorganisms involved, and their genetic characteristics has expanded, though comprehensive knowledge about anaerobic biodegradation pathways and in situ degradation rates remains limited (Thornton et al., 2020).

Neuroprotective and Antioxidant Activities

Ethyl ferulate, a phenylpropanoid, has garnered attention for its anti-inflammatory, antioxidant, and neuroprotective activities. Despite its known pharmacological activities, ethyl ferulate remains underexplored in the pharmaceutical and nutraceutical industries. Scientific and technological prospecting has highlighted its potential uses and the importance of further exploring its therapeutic applications (Cunha et al., 2019).

Anticancer Potential

Cinnamic acid and its derivatives have been of interest due to their anticancer potentials. These compounds offer multiple reactive sites chemically, making them crucial in medicinal research as traditional and recent synthetic antitumor agents. Though they have a rich medicinal tradition, cinnamic acid derivatives' potentials in anticancer research have been underutilized, prompting a comprehensive review of their synthesis, biological evaluation, and role in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Safety And Hazards

The compound is harmful if swallowed . It’s recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it’s advised to immediately make the victim drink water and consult a physician .

properties

IUPAC Name

tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAJUZPLCXKIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591579
Record name tert-Butyl [2-(2-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester

CAS RN

180147-34-6
Record name tert-Butyl [2-(2-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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